Cas no 2034228-04-9 (2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide)

2-(1H-1,3-Benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide is a specialized organic compound featuring a benzimidazole core linked to a cyclopropane-substituted pyridine moiety via an acetamide bridge. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzimidazole group enhances binding affinity to biological targets, while the cyclopropylpyridine segment contributes to metabolic stability and lipophilicity. The acetamide linker provides conformational flexibility, facilitating interactions with diverse receptors. This compound is particularly useful in the development of kinase inhibitors and antimicrobial agents due to its balanced solubility and bioavailability profile. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies in drug discovery.
2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide structure
2034228-04-9 structure
Product name:2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide
CAS No:2034228-04-9
MF:C18H18N4O
MW:306.361723423004
CID:6332947
PubChem ID:122162858

2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide
    • F6573-4831
    • 2034228-04-9
    • 2-(benzimidazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
    • 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
    • 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
    • AKOS032464095
    • Inchi: 1S/C18H18N4O/c23-18(11-22-12-21-16-3-1-2-4-17(16)22)20-9-13-7-15(10-19-8-13)14-5-6-14/h1-4,7-8,10,12,14H,5-6,9,11H2,(H,20,23)
    • InChI Key: OOHBRPUWVZWQIQ-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC2C=CC=CC1=2)NCC1=CN=CC(=C1)C1CC1

Computed Properties

  • Exact Mass: 306.14806121g/mol
  • Monoisotopic Mass: 306.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 59.8Ų

2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-4831-75mg
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
75mg
$208.0 2023-09-07
Life Chemicals
F6573-4831-2μmol
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
2μmol
$57.0 2023-09-07
Life Chemicals
F6573-4831-40mg
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
40mg
$140.0 2023-09-07
Life Chemicals
F6573-4831-5mg
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
5mg
$69.0 2023-09-07
Life Chemicals
F6573-4831-25mg
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
25mg
$109.0 2023-09-07
Life Chemicals
F6573-4831-10μmol
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
10μmol
$69.0 2023-09-07
Life Chemicals
F6573-4831-5μmol
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
5μmol
$63.0 2023-09-07
Life Chemicals
F6573-4831-2mg
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
2mg
$59.0 2023-09-07
Life Chemicals
F6573-4831-4mg
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
4mg
$66.0 2023-09-07
Life Chemicals
F6573-4831-10mg
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
2034228-04-9
10mg
$79.0 2023-09-07

2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide Related Literature

Additional information on 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide

Recent Advances in the Study of 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS: 2034228-04-9)

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS: 2034228-04-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodiazolyl and cyclopropylpyridinyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound in drug discovery.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide exhibits high affinity for certain protein kinases, which play a critical role in cellular signaling pathways. This finding has sparked interest in its potential as an inhibitor for kinase-related diseases, such as cancer and inflammatory disorders. Researchers have employed advanced techniques, including X-ray crystallography and molecular docking, to characterize the binding interactions at the atomic level.

In addition to its kinase inhibitory activity, recent studies have explored the compound's metabolic stability and bioavailability. Pharmacokinetic profiling in preclinical models has revealed favorable absorption and distribution properties, making it a viable candidate for further development. However, challenges remain in optimizing its selectivity and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies.

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide has also been a focal point of recent investigations. Novel synthetic routes have been developed to improve yield and purity, leveraging modern catalytic methods and green chemistry principles. These advancements are expected to facilitate large-scale production and further preclinical evaluation.

Looking ahead, the compound's potential applications extend beyond kinase inhibition. Emerging studies suggest its utility in modulating other biological pathways, such as G-protein-coupled receptors (GPCRs) and ion channels. These findings open new avenues for therapeutic intervention in a broader range of diseases. Collaborative efforts between academia and industry are underway to accelerate the translation of these discoveries into clinical applications.

In conclusion, 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS: 2034228-04-9) represents a promising scaffold in drug discovery. Its multifaceted biological activity, coupled with recent advancements in synthesis and characterization, positions it as a valuable candidate for further research and development. Continued exploration of its therapeutic potential is expected to yield significant contributions to the field of chemical biology and medicine.

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